2-chloro-4-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
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Overview
Description
2-chloro-4-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro and fluoro substituent on the benzamide ring, along with a pyridinyl and triazolyl moiety
Scientific Research Applications
2-chloro-4-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed via a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting the appropriate aniline derivative with a chloroformate or similar reagent.
Final Coupling: The final step involves coupling the triazole-pyridine moiety with the benzamide core under suitable conditions, often using a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzamide ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole and pyridine moieties.
Coupling Reactions: The compound can be further functionalized through coupling reactions with other aromatic or heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Coupling agents like EDCI, DCC, or palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole and pyridine moieties play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of DNA synthesis, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide
- 2-chloro-4-fluoro-N-[1-(pyridin-4-yl)ethyl]aniline
Uniqueness
2-chloro-4-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is unique due to the presence of both pyridinyl and triazolyl groups, which confer distinct chemical and biological properties. These moieties enhance its potential as a versatile scaffold for drug design and development, offering opportunities for the creation of novel therapeutic agents.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[(1-pyridin-4-yltriazol-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5O/c16-14-7-10(17)1-2-13(14)15(23)19-8-11-9-22(21-20-11)12-3-5-18-6-4-12/h1-7,9H,8H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRMTODGZICFHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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